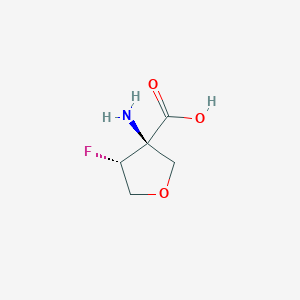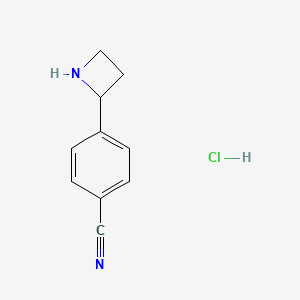![molecular formula C17H17N3 B12936174 4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline CAS No. 2562-90-5](/img/structure/B12936174.png)
4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline is a complex organic compound that features a benzimidazole moiety linked to a dimethylaniline group via a vinyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline typically involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetaldehyde with N,N-dimethylaniline in the presence of a base. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The mixture is heated until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Mecanismo De Acción
The mechanism of action of 4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline involves its interaction with various molecular targets. In medicinal applications, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzimidazole: Shares the benzimidazole core but with a thiol group, known for its antimicrobial and anticancer properties.
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: Similar structure with additional functional groups, studied for their biological activities.
Uniqueness
4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline is unique due to its vinyl linkage and dimethylaniline group, which confer distinct electronic and photophysical properties. These features make it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and fluorescent probes .
Propiedades
Número CAS |
2562-90-5 |
|---|---|
Fórmula molecular |
C17H17N3 |
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H17N3/c1-20(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)19-17/h3-12H,1-2H3,(H,18,19)/b12-9+ |
Clave InChI |
ZHBJCFQXAJXKAC-FMIVXFBMSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12936093.png)
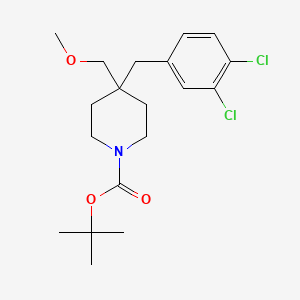

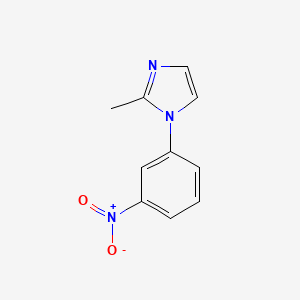
![2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B12936118.png)
![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)
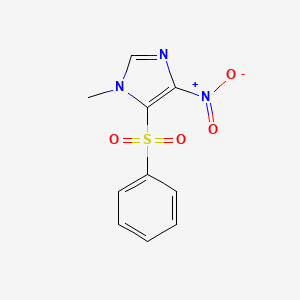
![1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12936130.png)
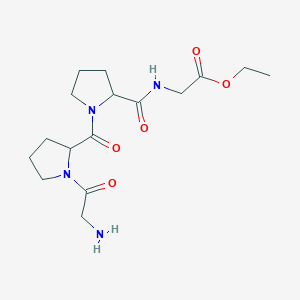

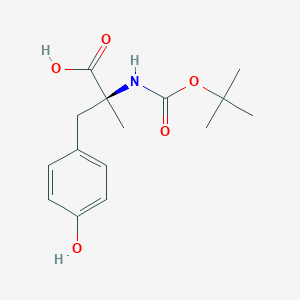
![2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12936154.png)
